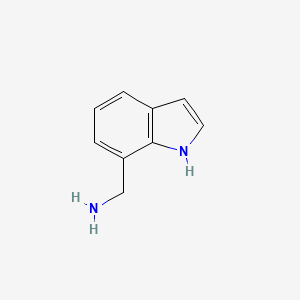

(1H-Indol-7-YL)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-7-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNYQFZHZZSSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Aminomethylindole from 7-Cyanoindole

Introduction: The Strategic Importance of the 7-Aminomethylindole Scaffold

In the landscape of modern medicinal chemistry and drug development, the indole nucleus stands as a quintessential "privileged scaffold." Its unique electronic properties and structural versatility allow it to interact with a wide array of biological targets. Specifically, the 7-aminomethylindole moiety is a critical pharmacophore found in numerous biologically active compounds, including antitumor agents and complex alkaloids.[1] Its synthesis is a pivotal step in the development of novel therapeutics.

This guide provides a comprehensive technical overview of the synthetic conversion of 7-cyanoindole to 7-aminomethylindole. We will dissect the primary reductive methodologies, elucidate the mechanistic rationale behind procedural choices, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus is not merely on the "how," but on the "why," to empower scientists with the knowledge to troubleshoot, optimize, and adapt these methods for their specific applications.

Part 1: Core Synthetic Strategies: The Reduction of the Nitrile Group

The conversion of the cyano group (-C≡N) on the indole-7-position to an aminomethyl group (-CH₂NH₂) is a classic reduction reaction. The primary challenge lies in achieving this transformation efficiently and cleanly, without affecting the sensitive indole ring. Two principal strategies dominate this synthesis: robust chemical reduction using metal hydrides and clean catalytic hydrogenation.

Strategy A: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles.[2][3] Its high reactivity makes it a reliable choice for this transformation, often providing excellent yields where other methods may fail.

Mechanistic Rationale

The reduction proceeds via a two-step nucleophilic attack by hydride ions (H⁻) from the [AlH₄]⁻ complex.[4][5]

-

First Hydride Attack: The hydride ion attacks the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an intermediate imine anion, which is stabilized by complexation with the aluminum species.[4][6]

-

Second Hydride Attack: A second hydride ion attacks the imine carbon, leading to a dianion intermediate.[5]

-

Aqueous Workup: The reaction is carefully quenched with water, followed by a basic solution. This protonates the dianion to yield the final primary amine, 7-aminomethylindole, and precipitates the aluminum salts, which can be removed by filtration.[3][6]

The choice of an anhydrous ether solvent, such as tetrahydrofuran (THF), is critical. LAH reacts violently with protic solvents like water and alcohols; therefore, stringent anhydrous conditions are mandatory for safety and efficacy.

Visualizing the Chemical Transformation

Caption: Reaction scheme for the reduction of 7-cyanoindole.

Strategy B: Catalytic Hydrogenation

Catalytic hydrogenation offers a greener and often milder alternative to metal hydride reduction.[7] This method utilizes hydrogen gas (H₂) and a heterogeneous metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), to effect the reduction.

Mechanistic Rationale

The mechanism involves the catalytic surface.

-

Adsorption: Hydrogen gas is adsorbed onto the surface of the metal catalyst, where the H-H bond is weakened.

-

Complexation: The nitrile group of the 7-cyanoindole also coordinates to the catalyst surface.

-

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon and nitrogen atoms of the nitrile group, first forming an imine intermediate on the surface, which is then further reduced to the primary amine.

-

Desorption: The final product, 7-aminomethylindole, desorbs from the catalyst surface, regenerating the active sites.

This method avoids the use of pyrophoric reagents and stoichiometric metal waste, making it highly attractive for large-scale synthesis.[8] However, catalyst poisoning by trace impurities or the product amine can sometimes hinder the reaction.[7] The choice of catalyst, solvent, pressure, and temperature are key parameters that must be optimized. Raney Nickel, a high-surface-area nickel-aluminum alloy, is particularly effective for nitrile reduction.[8][9]

Part 2: Experimental Protocols and Data

Comparative Overview of Reduction Methods

| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation (Raney Ni) |

| Primary Reagent | Lithium Aluminum Hydride (LiAlH₄) | Hydrogen Gas (H₂), Raney® Nickel |

| Typical Solvent | Anhydrous Tetrahydrofuran (THF) | Methanol, Ethanol (often with NH₃) |

| Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |

| Pressure | Atmospheric | 50-100 psi (or higher) |

| Reported Yield | ~73%[1] | Variable, typically >80% with optimization |

| Key Advantages | High reactivity, rapid conversion | High atom economy, cleaner workup, scalable |

| Key Disadvantages | Pyrophoric reagent, hazardous quench | Requires specialized pressure equipment, catalyst deactivation |

Protocol 1: Synthesis via LiAlH₄ Reduction

This protocol is adapted from a reported synthesis and represents a robust laboratory-scale procedure.[1][10]

Workflow Diagram

Caption: Step-by-step workflow for LiAlH₄ reduction.

Step-by-Step Methodology

-

Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: In the flask, dissolve 7-cyanoindole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~10-15 mL per gram of substrate).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

LAH Addition: To a separate flask, suspend Lithium Aluminum Hydride (LAH, 1.5 - 2.0 eq) in anhydrous THF. Carefully and slowly add the LAH suspension to the stirred solution of 7-cyanoindole via the dropping funnel. Caution: The addition can be exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise (based on X grams of LAH used):

-

X mL of water

-

X mL of 15% aqueous NaOH

-

3X mL of water This procedure, known as the Fieser workup, generates a granular precipitate of aluminum salts that is easily filtered.[3]

-

-

Filtration and Extraction: Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 7-aminomethylindole.

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization to afford the pure amine. A reported yield for a similar synthesis was 73%.[1]

Protocol 2: Synthesis via Catalytic Hydrogenation

This is a general protocol for nitrile reduction using Raney Nickel, which should be optimized for this specific substrate.

Workflow Diagram

Caption: Step-by-step workflow for catalytic hydrogenation.

Step-by-Step Methodology

-

Catalyst Handling: Safety First: Raney Nickel is pyrophoric when dry and must be handled as a slurry under water or a suitable solvent.[8]

-

Reactor Charging: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 7-cyanoindole (1.0 eq) and a slurry of Raney Nickel (5-10% by weight of the substrate).

-

Solvent Addition: Add a suitable solvent. Methanol or ethanol containing ammonia (e.g., a 7N solution of NH₃ in MeOH) is often used. The ammonia helps to prevent the formation of secondary amine byproducts by competing for active sites on the catalyst.

-

System Purge: Seal the reactor and purge the system several times with an inert gas (nitrogen or argon) to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring and, if necessary, heat the reaction mixture (e.g., to 40-60 °C).

-

Monitoring: The reaction is monitored by the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight.

-

Shutdown and Filtration: Once complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system again with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the filter cake to dry out , as it can ignite upon contact with air. Keep it wet with solvent and dispose of it according to safety protocols.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods as described in Protocol 1.

Conclusion: Selecting the Optimal Path Forward

The synthesis of 7-aminomethylindole from 7-cyanoindole is a readily achievable transformation central to many research and development programs. The choice between chemical reduction with LiAlH₄ and catalytic hydrogenation is primarily dictated by scale, available equipment, and safety considerations.

-

For laboratory-scale synthesis and rapid proof-of-concept , the LiAlH₄ method is highly reliable and effective, provided that appropriate safety precautions for handling pyrophoric reagents are strictly followed.

-

For process development and large-scale manufacturing , catalytic hydrogenation is the superior choice due to its environmental benefits, operational simplicity at scale, and improved safety profile.

In both cases, careful execution and monitoring are paramount to achieving high yields of this valuable synthetic intermediate. This guide provides the foundational knowledge and practical steps to empower scientists in this endeavor.

References

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Reduction of Nitriles. (n.d.). Chemguide. Retrieved from [Link]

-

Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved from [Link]

-

Conversion of nitriles to 1° amines using LiAlH4. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Nitriles to Amines: LiAlH4 Reduction. (2026). JoVE. Retrieved from [Link]

-

Kandemir, H., Sengul, I. F., Kumar, N., & Black, D. S. (2016). Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives. ARKIVOC, 2016(4), 288-295. Retrieved from [Link]

-

Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives Introduction. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (2011). National Institutes of Health (NIH). Retrieved from [Link]

-

Raney nickel. (n.d.). Wikipedia. Retrieved from [Link]

-

Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. (2025). PubMed. Retrieved from [Link]

-

Borane Reagents. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Organic Chemistry Portal. Retrieved from [Link]

-

Raney nickel. (n.d.). Wikipedia. Retrieved from [Link]

-

Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. (2025). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Raney nickel - Wikipedia [en.wikipedia.org]

- 9. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to (1H-Indol-7-YL)methanamine: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indol-7-YL)methanamine is a key heterocyclic compound built upon the indole scaffold, a privileged structure in medicinal chemistry. As a member of the indolylmethanamine family, it holds significant potential as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, plausible synthetic routes, spectroscopic characterization, and its emerging role in drug discovery and development. The document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of indole-based compounds for therapeutic applications.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold" in medicinal chemistry. Indole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. The strategic functionalization of the indole core allows for the fine-tuning of a molecule's biological activity, making it a cornerstone of modern drug design.

This compound, a specific isomer of aminomethylindole, presents a unique vector for chemical modification at the 7-position of the indole ring. This particular substitution pattern can significantly influence the molecule's interaction with biological targets, offering a distinct advantage in the design of selective and potent therapeutic agents.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | Predicted |

| Molecular Weight | 146.19 g/mol | [1][2] |

| CAS Number | Not available | - |

Note: The molecular weight is consistent with its isomers, (1H-indol-3-yl)methanamine and (1H-indol-5-yl)methanamine.[1][2]

Synthesis of this compound

While a definitive, published synthesis specifically for this compound is not prominently documented, a plausible synthetic strategy can be devised based on established methodologies for the functionalization of the indole ring. A common and effective approach involves the reduction of a suitable precursor, such as 1H-indole-7-carbonitrile or 1H-indole-7-carboxamide.

General Synthetic Workflow

A generalized workflow for the synthesis of this compound is depicted below. This process typically begins with a commercially available or synthesized 7-substituted indole derivative.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 1H-Indole-7-carbonitrile

This protocol outlines a plausible method for the synthesis of this compound via the reduction of 1H-indole-7-carbonitrile.

Materials:

-

1H-Indole-7-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran under a nitrogen atmosphere.

-

Addition of Reactant: A solution of 1H-indole-7-carbonitrile in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally, more water. The resulting mixture is stirred until a granular precipitate is formed.

-

Extraction: The solid is filtered off and washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole ring protons, the methylene protons of the aminomethyl group, and the amine protons. The characteristic N-H proton of the indole ring will also be present. |

| ¹³C NMR | Resonances for the eight carbon atoms of the indole ring and the carbon of the aminomethyl group. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (146.19 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the indole and the primary amine, C-H stretching of the aromatic ring, and C=C stretching of the indole core. |

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the development of a diverse range of therapeutic agents. The primary amine functionality serves as a convenient handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

Signaling Pathways and Potential Targets

Indole-based compounds are known to interact with a multitude of biological targets, influencing various signaling pathways implicated in disease. The strategic placement of the aminomethyl group at the 7-position can confer selectivity for specific receptors or enzymes.

Caption: Potential applications of this compound derivatives in drug discovery.

Case Study: Serotonin Receptor Ligands

Many indole-containing compounds are known to interact with serotonin (5-HT) receptors, which are implicated in a variety of neurological and psychiatric disorders. The structural similarity of the indole nucleus to the endogenous ligand serotonin makes it an excellent starting point for the design of novel 5-HT receptor modulators. The aminomethyl side chain of this compound can be elaborated to mimic the ethylamine side chain of serotonin, with the 7-position offering a unique point for introducing substituents that can enhance affinity and selectivity for specific 5-HT receptor subtypes.

Conclusion

This compound represents a promising and versatile chemical entity for the development of novel therapeutics. Its synthesis, while not extensively documented, can be achieved through established chemical transformations. The strategic importance of the indole scaffold in medicinal chemistry, coupled with the unique substitution pattern of this compound, underscores its potential for the discovery of new drugs targeting a wide range of diseases. This guide provides a foundational understanding for researchers to further explore the chemistry and pharmacology of this intriguing molecule.

References

-

PubChem. . National Center for Biotechnology Information.

-

PubChem. . National Center for Biotechnology Information.

Sources

Spectroscopic Characterization of (1H-Indol-7-YL)methanamine: A Technical Guide

Abstract

(1H-Indol-7-YL)methanamine is a key heterocyclic building block in medicinal chemistry, valued for its role as a precursor in the synthesis of pharmacologically active compounds. Accurate structural elucidation and purity assessment are paramount for its effective use in drug discovery and development pipelines. This guide provides a comprehensive overview of the spectroscopic profile of this compound. As experimental data for this specific molecule is not widely published, this document presents a high-fidelity predicted spectroscopic dataset based on first principles and data from analogous structures. It details the theoretical underpinnings, standardized experimental protocols for data acquisition, and in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Importance of Spectroscopic Fidelity

The indole scaffold is a privileged structure in drug development, forming the core of numerous natural products and synthetic drugs. This compound, featuring a reactive primary amine on the benzenoid ring, serves as a versatile synthon for elaborating this scaffold. The precise placement of the aminomethyl group at the C7 position critically influences the molecule's steric and electronic properties, which in turn dictates its reactivity and the biological activity of its derivatives.

Therefore, unambiguous confirmation of its structure is a non-negotiable prerequisite for its use. Spectroscopic techniques like NMR, IR, and MS provide a detailed molecular fingerprint, enabling researchers to verify identity, assess purity, and ensure the integrity of their synthetic pathways. This guide is structured to provide not just the data, but the expert rationale behind its acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide definitive information on the number and connectivity of atoms.

Theoretical Principles & Experimental Rationale

¹H NMR spectroscopy measures the resonance of hydrogen nuclei (protons) in a magnetic field. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), providing insight into its electronic environment. The splitting of signals (multiplicity) arises from spin-spin coupling with neighboring protons, revealing connectivity. ¹³C NMR provides complementary information for the carbon skeleton.

The choice of a deuterated solvent, such as DMSO-d₆, is critical as it dissolves the polar amine while remaining "invisible" in the ¹H NMR spectrum. Tetramethylsilane (TMS) is typically used as an internal standard for calibrating the chemical shift scale to 0.00 ppm.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2][3]

-

Filtration: Filter the solution through a pipette containing a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Spectrometer Setup: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.[3][4]

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Subsequently, acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.[2][5]

Caption: NMR Spectroscopy Workflow for this compound.

Predicted Spectral Data & Interpretation

¹H NMR (Predicted, 500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.1 | br s | 1H | H1 (Indole N-H) | The indole N-H proton is acidic and typically appears as a broad singlet at a very downfield shift. |

| ~7.45 | d | 1H | H4 | Aromatic proton adjacent to the fused ring junction, coupled to H5. |

| ~7.25 | t | 1H | H2 | Pyrrole ring proton, appears as a triplet due to coupling with H1 and H3. |

| ~7.00 | t | 1H | H5 | Aromatic proton coupled to both H4 and H6, appearing as a triplet. |

| ~6.85 | d | 1H | H6 | Aromatic proton coupled to H5. |

| ~6.45 | t | 1H | H3 | Pyrrole ring proton coupled to H2. |

| ~4.00 | s | 2H | H8 (CH₂) | Methylene protons adjacent to the aromatic ring and nitrogen, appearing as a singlet. |

| ~2.50 (broad) | br s | 2H | H9 (NH₂) | Primary amine protons are exchangeable and often appear as a broad singlet which integrates to 2H. |

¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~136.0 | C7a | Quaternary carbon at the ring junction. |

| ~128.5 | C3a | Quaternary carbon at the pyrrole-benzene ring junction. |

| ~127.0 | C7 | Aromatic carbon bearing the aminomethyl substituent. |

| ~124.0 | C2 | Pyrrole ring carbon. |

| ~121.0 | C4 | Aromatic CH carbon. |

| ~119.5 | C5 | Aromatic CH carbon. |

| ~118.0 | C6 | Aromatic CH carbon. |

| ~101.0 | C3 | Pyrrole ring carbon, typically shielded. |

| ~40.0 | C8 (CH₂) | Aliphatic methylene carbon, shielded by the attached nitrogen atom. Its shift is influenced by the solvent. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Theoretical Principles & Experimental Rationale

Different types of chemical bonds (e.g., N-H, C-H, C=C) vibrate at specific, characteristic frequencies. By measuring the frequencies of IR absorption, one can deduce the presence of functional groups. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation and is suitable for solid powders.[6][7] The IR beam penetrates a small depth into the sample placed on a crystal (e.g., diamond), providing a high-quality spectrum.[7][8]

Experimental Protocol: ATR-FTIR Data Acquisition

-

Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue. Record a background spectrum of the empty crystal.[9]

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the solid sample and the crystal surface. This is crucial for obtaining a strong, high-quality signal.[6]

-

Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.

Caption: ATR-FTIR Spectroscopy Workflow.

Predicted Spectral Data & Interpretation

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity/Shape | Rationale |

| 3400 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (NH₂) | Medium, Two Bands | The presence of two distinct bands in this region is a hallmark of a primary amine.[10][11][12] |

| ~3350 | N-H Stretch | Indole (N-H) | Medium, Sharp | The indole N-H stretch is typically a sharp band in this region. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium | Characteristic stretching vibrations for C-H bonds on the indole ring.[13] |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (CH₂) | Medium | Stretching vibrations for the C-H bonds of the methylene group.[13] |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (NH₂) | Medium to Strong | This bending vibration is characteristic of primary amines.[10] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong, Multiple | These absorptions are due to the carbon-carbon double bond stretching within the aromatic indole system. |

| 1335 - 1250 | C-N Stretch | Aromatic Amine System | Strong | The stretching of the C-N bond where the carbon is part of the aromatic ring system.[10] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Theoretical Principles & Experimental Rationale

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like this compound.[14][15] It typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation, allowing for clear determination of the molecular weight. The sample is dissolved in a suitable solvent, introduced into the mass spectrometer, and ionized by a high-voltage electrospray.[16] When subjected to collision-induced dissociation (tandem MS or MS/MS), the molecular ion fragments in a predictable manner, providing structural clues.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation to form [M+H]⁺ ions.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[15]

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate charged droplets. A heated drying gas (nitrogen) aids in desolvation.[14][17]

-

Mass Analysis: Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Fragmentation (Optional): For structural confirmation, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to fragmentation in a collision cell.

Caption: ESI-Mass Spectrometry Workflow.

Predicted Spectral Data & Interpretation

-

Molecular Formula: C₉H₁₀N₂

-

Molecular Weight: 146.19 g/mol

-

Exact Mass: 146.0844

Full Scan ESI-MS (Positive Mode): A single, prominent peak is predicted in the full scan spectrum.

-

m/z = 147.0917: This corresponds to the protonated molecular ion, [M+H]⁺. The observation of this ion confirms the molecular weight of the compound.

Tandem MS (MS/MS) Fragmentation of m/z 147.0917: The most likely fragmentation pathway involves the cleavage of the C7-C8 bond (benzylic cleavage), which is the weakest bond attached to the indole ring system. This type of alpha-cleavage is characteristic of benzylamines.[18][19][20][21]

-

Predicted Major Fragment Ion:

-

m/z = 130.0651: This fragment corresponds to the loss of ammonia (NH₃, mass 17.0265 Da) from the protonated molecular ion. This results from the cleavage of the C-N bond and rearrangement, a common pathway for primary amines.

-

m/z = 117.0578: A highly abundant fragment resulting from the cleavage of the C7-CH₂NH₂ bond, leading to the loss of methanimine (CH₃N, mass 30.0339 Da) and formation of the stable indole radical cation. This is often the base peak.

-

Conclusion

The predicted spectroscopic data presented in this guide provides a robust analytical framework for the identification and characterization of this compound. The combination of ¹H and ¹³C NMR confirms the unique carbon-hydrogen framework, IR spectroscopy validates the presence of key amine and indole functional groups, and mass spectrometry confirms the molecular weight and predictable fragmentation. These orthogonal techniques, when used in concert, provide a high degree of confidence in the structural assignment, ensuring the quality and integrity of this valuable building block for research and drug development.

References

- NMR Sample Preparation. (n.d.). Bruker.

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2007). Journal of the American Society for Mass Spectrometry. Retrieved January 8, 2026, from [Link]

-

Preparing an NMR sample. (n.d.). University of York. Retrieved January 8, 2026, from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved January 8, 2026, from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved January 8, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 8, 2026, from [Link]

-

Bouchoux, G., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. International Journal of Mass Spectrometry. Retrieved January 8, 2026, from [Link]

-

Bruker Alpha-P ATR FTIR Standard Operating Procedure. (n.d.). University of Toronto Scarborough. Retrieved January 8, 2026, from [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. Retrieved January 8, 2026, from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 8, 2026, from [Link]

-

Imaging of Biological Tissues by Desorption Electrospray Ionization Mass Spectrometry. (2022, July 28). JoVE. Retrieved January 8, 2026, from [Link]

-

Lam, C. W., et al. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. Retrieved January 8, 2026, from [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2003). ResearchGate. Retrieved January 8, 2026, from [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance. (2019, November 26). Bruker. Retrieved January 8, 2026, from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved January 8, 2026, from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved January 8, 2026, from [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

IR Chart. (n.d.). University of Calgary. Retrieved January 8, 2026, from [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. Retrieved January 8, 2026, from [Link]

-

IR Absorption Table. (n.d.). WebSpectra. Retrieved January 8, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

Sources

- 1. sites.bu.edu [sites.bu.edu]

- 2. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. depts.washington.edu [depts.washington.edu]

- 5. organomation.com [organomation.com]

- 6. agilent.com [agilent.com]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. m.youtube.com [m.youtube.com]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 15. phys.libretexts.org [phys.libretexts.org]

- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Importance of the C7 Position on the Indole Scaffold

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Substituted Indoles for Drug Discovery Professionals

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its unique aromatic and electronic properties allow it to engage in diverse interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] While substitutions at all positions of the indole ring have been explored, the C7 position offers a unique vector for modulating molecular properties. Situated adjacent to the indole nitrogen and part of the benzene ring, substituents at C7 can exert profound and distinct effects on the molecule's electronic distribution, acidity, lipophilicity, and steric profile.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth analysis of the physicochemical characteristics of 7-substituted indoles. We will explore the causal relationships between the nature of the C7-substituent and the resulting molecular properties, detail robust experimental and computational methodologies for their characterization, and discuss the downstream implications for quantitative structure-activity relationships (QSAR) and ADME profiles in a drug discovery context.

Synthesis of 7-Substituted Indoles: Accessing the Target Scaffold

The ability to reliably synthesize 7-substituted indoles is a prerequisite for any medicinal chemistry program. Traditional indole syntheses often provide poor access to this substitution pattern.[3] However, modern synthetic strategies have enabled the efficient functionalization of the C7 position. Direct C-H functionalization, often guided by a directing group on the indole nitrogen (N1), has emerged as a powerful, atom-economical approach.[4] The bulkiness of the directing group is often crucial for achieving high reactivity and selectivity for the C7 position.[4] Additionally, transition-metal-catalyzed methods, such as Heck cyclizations, have been adapted to produce a variety of 7-substituted indoles, including those bearing iodo, alkoxy, amino, and nitro functionalities.[3]

Core Physicochemical Properties Modulated by C7-Substitution

The substituent at the C7 position acts as a critical control knob, tuning the fundamental properties of the indole core. Understanding these effects is paramount for rational drug design.

Electronic Properties: pKa and Ring Electron Density

The electronic nature of the C7 substituent directly influences the electron density across the entire indole ring system and, most notably, the acidity of the N-H proton (pKa).

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -F) pull electron density away from the ring through inductive and/or resonance effects. This depletion of electron density stabilizes the conjugate base (the indolide anion) formed upon deprotonation of the N-H group. Consequently, EWGs at the C7 position increase the acidity of the indole N-H, resulting in a lower pKa value . This increased acidity can enhance hydrogen bonding capabilities as a donor and alter interactions with metallic cofactors in enzymes.

-

Electron-Donating Groups (EDGs): Conversely, groups like methyl (-CH₃), methoxy (-OCH₃), or amino (-NH₂) donate electron density to the ring. This effect destabilizes the conjugate base, making the N-H proton less acidic and raising the pKa value .

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting these electronic effects. DFT calculations can determine HOMO/LUMO energy levels, map spin density distributions in radical cations, and predict how substituents will influence oxidation potentials.[5][6] Such analyses have shown that the electronic impact of a substituent can significantly alter bond lengths and the overall electronic structure of the indole core.[7]

Lipophilicity: The Gateway to Membrane Permeability

Lipophilicity, commonly quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a master variable in drug discovery, governing solubility, membrane permeability, plasma protein binding, and metabolic clearance. The C7 position provides a direct handle to modulate this property.

-

Hydrophobic Substituents: Introducing nonpolar groups such as alkyl chains, phenyl rings, or halogens at C7 will increase the molecule's overall lipophilicity, leading to a higher logP value.

-

Hydrophilic Substituents: Incorporating polar, hydrogen-bonding groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂) at C7 will decrease lipophilicity, resulting in a lower logP.

This modulation is critical for optimizing a drug candidate's ADME profile. For instance, in a series of pan-PIM kinase inhibitors based on an N-substituted azaindole scaffold, careful modulation of physicochemical properties, including lipophilicity, was key to resolving liabilities related to hERG and permeability.[8]

Hydrogen Bonding Capacity

The C7 substituent can alter the molecule's hydrogen bonding profile in three distinct ways:

-

Direct Participation: A substituent like -OH, -NH₂, or -COOH can act as a hydrogen bond donor, while groups like -OCH₃, -NO₂, or ketones can act as acceptors. This introduces a new interaction point for binding to a biological target.

-

Modulation of the N-H Donor: As discussed under electronic properties, an EWG at C7 enhances the acidity of the N-H proton, making it a stronger hydrogen bond donor. This can strengthen key binding interactions. The importance of the indole N-H in hydrogen bonding has been shown to be critical for the structure and function of membrane-spanning channels like gramicidin.[9]

-

Intramolecular Hydrogen Bonding: If the C7 substituent is a hydrogen bond acceptor (e.g., a carbonyl or nitro group), it can form an intramolecular hydrogen bond with the N1-H proton. This interaction can rigidify the molecule's conformation and mask the N-H proton, preventing it from participating in intermolecular interactions.

Steric Effects

The size and shape of the C7 substituent can impose significant steric constraints that influence both intramolecular conformation and intermolecular binding. A bulky substituent can create steric hindrance that either prevents or forces a specific binding orientation within a receptor pocket. This can be a crucial factor in achieving selectivity for a desired target over off-targets. In C7-functionalization reactions, the steric bulk of directing groups is often a key determinant of reactivity and selectivity.[4]

Table 1: Qualitative Effects of Common C7-Substituents on Physicochemical Properties

| Substituent (R) | Class | Expected Effect on logP | Expected Effect on N-H pKa | H-Bonding Role |

| -H | Neutral | Baseline | Baseline (~16.7 in DMSO) | N-H Donor |

| -CH₃ | EDG / Lipophilic | Increase | Increase (Weaker Acid) | N-H Donor |

| -F | EWG / Lipophilic | Slight Increase | Decrease (Stronger Acid) | Weak Acceptor |

| -Cl | EWG / Lipophilic | Increase | Decrease (Stronger Acid) | Weak Acceptor |

| -OH | EWG / Hydrophilic | Decrease | Decrease (Stronger Acid) | Donor & Acceptor |

| -OCH₃ | EDG / Neutral | Slight Increase | Increase (Weaker Acid) | Acceptor |

| -CN | EWG / Polar | Decrease | Significant Decrease | Acceptor |

| -NO₂ | Strong EWG / Polar | Decrease | Significant Decrease | Acceptor |

Methodologies for Physicochemical Characterization

Accurate determination of these properties is essential for building robust Structure-Activity Relationships. The following protocols represent industry-standard, self-validating systems.

Experimental Protocol: Determination of logP by Shake-Flask Method

The Shake-Flask method is the gold-standard for logP determination, directly measuring the partitioning of a compound between n-octanol and an aqueous buffer.

Causality: This protocol is designed to achieve thermodynamic equilibrium. Pre-saturation of the solvents is critical; if the n-octanol is not saturated with buffer, it will strip water from the aqueous phase during the experiment, changing the buffer's properties and leading to inaccurate results. Similarly, saturating the buffer with n-octanol ensures the aqueous phase is in a stable state. HPLC is used for quantification due to its high sensitivity and specificity, allowing for accurate concentration measurement in each phase.[10]

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4 for logD₇.₄). Mix a large volume of the buffer with n-octanol (e.g., 1:1 v/v) in a separatory funnel. Shake vigorously for 30 minutes and allow the layers to separate for at least 24 hours. This creates pre-saturated n-octanol and pre-saturated buffer.

-

Stock Solution: Prepare a stock solution of the 7-substituted indole in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated buffer.

-

Compound Addition: Add a small aliquot of the stock solution (e.g., 10 µL) to the biphasic system, ensuring the final organic solvent concentration is low (<1%) to avoid affecting the partitioning.

-

Equilibration: Cap the vial tightly and shake vigorously (or vortex) for 1-3 hours at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 15 minutes) to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in the n-octanol phase ([C]oct) and the aqueous phase ([C]aq) using a validated HPLC-UV method.

-

Calculation: Calculate the logP (or logD) value using the formula: logP = log₁₀([C]oct / [C]aq).

Caption: Workflow for logP determination via the Shake-Flask method.

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

This method is ideal for compounds possessing a chromophore that changes its absorbance spectrum upon ionization, which is true for most indole derivatives.

Causality: The protocol relies on Beer-Lambert's law and the Henderson-Hasselbalch equation. As the pH of the solution changes, the equilibrium between the protonated (neutral indole, InH) and deprotonated (indolide anion, In⁻) species shifts. This shift causes a predictable change in the UV-Vis spectrum. By measuring the absorbance at a wavelength where the two species have different extinction coefficients across a range of precise pH values, one can determine the pH at which the concentrations of the protonated and deprotonated forms are equal; this pH is the pKa.[10][11]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 8 to 13 for a typical indole N-H) with a constant ionic strength.

-

Stock Solution: Prepare a concentrated stock solution of the 7-substituted indole in a water-miscible organic solvent (e.g., methanol or DMSO).

-

Sample Preparation: In a 96-well UV-transparent microtiter plate, add the appropriate volume of each buffer solution to the wells. Add a small, constant amount of the compound stock solution to each well, ensuring the final organic solvent concentration is low (<1%).

-

pH Measurement: Accurately measure the final pH of the solution in each well using a calibrated pH meter.

-

Spectroscopic Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.

-

Data Analysis:

-

Identify an analytical wavelength (λ) where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

-

Plot Absorbance at λ versus pH.

-

Fit the data to the sigmoidal Boltzmann equation or a suitable nonlinear regression model. The inflection point of the resulting curve corresponds to the pKa.

-

Alternatively, calculate pKa for each pH point using the equation: pKa = pH + log[(A_I - A)/(A - A_N)], where A is the absorbance at a given pH, A_I is the absorbance of the ionized species (at high pH), and A_N is the absorbance of the neutral species (at low pH).

-

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Impact on Drug Discovery: From Physicochemical Properties to Biological Activity

The ultimate goal of characterizing these properties is to understand and predict their influence on a compound's biological performance.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity.[12][13] The properties modulated by C7-substituents serve as key descriptors in these models:

-

logP/logD: Represents the hydrophobic descriptor.

-

Hammett constants (σ) or calculated atomic charges: Represent electronic effects.

-

Molar refractivity or steric parameters (e.g., Taft parameters): Represent steric bulk.

A well-constructed QSAR model can predict the activity of unsynthesized analogues, thereby guiding synthetic efforts toward more potent compounds and reducing the number of molecules that need to be made.[14] For example, a QSAR study on indole derivatives might reveal that activity is positively correlated with logP and the presence of an electron-withdrawing group at C7, providing a clear design strategy.

ADME Profile Optimization

The physicochemical properties governed by the C7 position have a direct and predictable impact on a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

-

Absorption: Lipophilicity (logD) is a primary driver of passive diffusion across the gut wall. An optimal logD (typically 1-3) is required for good oral absorption.

-

Distribution: Highly lipophilic compounds may distribute extensively into tissues and fat, potentially leading to long half-lives or toxicity. They are also more likely to bind to plasma proteins like albumin, reducing the free concentration available to act on the target.

-

Metabolism: The electronic nature of the C7 substituent can influence the susceptibility of the indole ring to oxidative metabolism by Cytochrome P450 enzymes.

-

Excretion: Introducing polar groups at C7 can increase renal clearance.

The diagram below illustrates the central role of C7-substituent properties in influencing the overall drug-like characteristics of the molecule.

Caption: Relationship between C7-substituent properties and drug performance.

Conclusion

The C7 position of the indole scaffold is a strategic site for chemical modification in drug discovery. Substituents at this position exert a powerful influence over the molecule's fundamental physicochemical characteristics, including its electronic profile, lipophilicity, and hydrogen bonding potential. By understanding the causal links between the substituent's nature and these properties, and by employing robust methodologies for their characterization, medicinal chemists can rationally design and optimize 7-substituted indoles. This data-driven approach is essential for building predictive QSAR models, improving ADME profiles, and ultimately accelerating the development of novel, effective, and safe therapeutic agents.

References

-

Plekan, O., Giertl, D., Feyer, V., & Slavíček, P. (2023). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. International Journal of Molecular Sciences. [Link]

-

Ghosh, A., & Mandal, A. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. [Link]

-

Goubert, C., & Gribble, G. W. (2004). Synthesis of Indoles: Efficient Functionalisation of the 7Position. Request PDF. [Link]

-

Ghosh, A., & Mandal, A. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ResearchGate. [Link]

-

Ghosh, A., & Mandal, A. (2022). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ResearchGate. [Link]

-

Kettle, L. J., Bates, S. P., & Mount, A. R. (2000). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. RSC Publishing. [Link]

-

Maksymiuk, K., Michalska, D., & Szewczyk, J. (2024). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. NIH. [Link]

-

Black, D. S. C., Deacon, G. B., & Edwards, G. L. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. ResearchGate. [Link]

-

Kumar, A., & Kumar, V. (2023). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

-

Ghamali, M., et al. (2015). QSAR Studies of the Inhibitory Activity of a Series of Substituted Indole and Derivatives Againt Isoprenylcysteine Carboxyl Meth. International Journal of Advanced Research in Engineering and Technology. [Link]

-

Neto, J. S. S., & Zeni, G. (2021). Synthesis of 2‐arylsubstituted‐7‐indoles. ResearchGate. [Link]

-

Cieniecka-Rosłonkiewicz, A., et al. (2007). A Critical Appraisal of logP Calculation Procedures Using Experimental Octanol-Water and Cyclohexane-Water Partition Coefficients and HPLC Capacity Factors for a Series of Indole Containing Derivatives of 1,3,4-Thiadiazole and 1,2,4-Triazole. ResearchGate. [Link]

-

Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. [Link]

-

Peng, Z., & Gai, F. (2015). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC - NIH. [Link]

-

Various Authors. (2024). Indoles in Drug Design and Medicinal Chemistry. Request PDF on ResearchGate. [Link]

-

Ghosh, A., & Mandal, A. (2023). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. PubMed. [Link]

-

Various Authors. (2023). Understanding the Role of pKa in Indole Synthesis: A Comprehensive Review. LinkedIn. [Link]

-

Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Singh, C., et al. (2024). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. PMC - NIH. [Link]

-

Mayr, H., & Ofial, A. R. (2007). Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. LMU München. [Link]

-

Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. PMC - NIH. [Link]

-

Ghamali, M., et al. (2015). QSAR study on Indole derivatives. Request PDF on ResearchGate. [Link]

-

Various Authors. (2023). Applications in Discovering New Drugs using Quantitative Structure-Activity Relationship Analysis (QSAR) Model. Longdom Publishing. [Link]

-

Goya, P., et al. (1986). Indirect determination of the protonation constants pKa(B/BH+) of substituted pyrazoles and indazoles from electrochemical results on the corresponding pentacyanoferrates complexes. ResearchGate. [Link]

-

Huesgen, A.G. (2019). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

-

Fuguet, E., et al. (2016). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

-

Piers, W. E., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH. [Link]

-

Chattopadhyay, A., & Mukherjee, S. (2012). Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. PMC - NIH. [Link]

-

El-Faham, A., et al. (2018). Molecular Structure, Substituent Effect and Physical-Chemistry Property Relationship of Indole Derivatives. ResearchGate. [Link]

-

Itami, K. (2014). C-H Functionalization of Indoles at the C7 Position. ResearchGate. [Link]

-

Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. ijpsi.org [ijpsi.org]

The Indole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as one of the most significant heterocyclic scaffolds in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, endogenous signaling molecules, and FDA-approved pharmaceuticals underscores its status as a "privileged scaffold".[3][4] This guide provides a comprehensive exploration of the medicinal chemistry of indole derivatives, intended for researchers and scientists in the field of drug discovery. We will delve into the fundamental physicochemical properties that make indole an exceptional pharmacophore, survey key synthetic methodologies for its elaboration, analyze its role in targeting diverse biological pathways across major therapeutic areas, and provide detailed protocols and mechanistic insights to empower rational drug design.

The Indole Nucleus: A Foundation of Biological Recognition

The indole ring system is more than just a passive molecular framework; its electronic and structural features are key to its biological promiscuity and utility in drug design. Structurally, it is an aromatic, bicyclic heterocycle.[5] The lone pair of electrons on the nitrogen atom participates in the aromatic system, creating a high electron density within the pyrrole ring.[5] This makes the C3 position particularly susceptible to electrophilic substitution, a feature frequently exploited in synthetic derivatization.[5]

Furthermore, the N-H group of the indole ring is a potent hydrogen bond donor, while the π-electron system can engage in π-π stacking and cation-π interactions. This multifaceted interactive capability allows indole derivatives to mimic the side chain of the amino acid tryptophan and bind with high affinity to a wide variety of biological targets, including enzymes and receptors.[1][6] This inherent ability to form reversible bonds with proteins is a primary reason for its success in drug discovery.[7]

Key Physicochemical Properties:

-

Aromaticity: A stable 10 π-electron system.

-

Hydrogen Bonding: The N-H moiety acts as a crucial hydrogen bond donor.

-

Dipole Moment: Possesses a significant dipole moment, influencing its interaction with polar environments in protein binding sites.

-

Reactivity: Prone to electrophilic substitution, primarily at the C3 position.

Synthetic Strategies: Building the Indole Core

The construction of the indole scaffold is a foundational aspect of its medicinal chemistry. While classical methods remain relevant, modern palladium-catalyzed reactions have significantly expanded the scope and efficiency of indole synthesis, allowing for the creation of highly functionalized and complex derivatives.

Classical Indole Syntheses

-

Fischer Indole Synthesis: The oldest and most well-known method, involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. While robust, it often requires harsh conditions and may have limitations with sensitive functional groups.

-

Reissert Indole Synthesis: This method involves the reductive cyclization of an ortho-nitrotoluene with diethyl oxalate to form an indole-2-carboxylic acid, which can then be decarboxylated.[8][9] The initial condensation is base-catalyzed, and various reducing agents like zinc in acetic acid or ferrous sulfate can be used for the cyclization step.[8][10]

Modern Palladium-Catalyzed Methodologies

The advent of transition-metal catalysis revolutionized indole synthesis, offering milder conditions, broader substrate scope, and greater functional group tolerance.

-

Hegedus Synthesis: This is a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[11] The reaction proceeds via an intramolecular aminopalladation of the olefin.[12][13] It is a powerful method for generating indoles and other heterocycles.[12]

-

Larock Synthesis: A highly versatile palladium-catalyzed heteroannulation of an ortho-haloaniline (typically iodo- or bromo-anilines) with a disubstituted alkyne.[14][15] This reaction has become a cornerstone of modern indole synthesis due to its reliability and the ability to construct complex, 2,3-disubstituted indoles.[15][16] The use of specific phosphine ligands can enable the reaction with less reactive o-chloroanilines and improve yields.[15]

This protocol describes a general procedure for the synthesis of a 2,3-disubstituted indole, a common workflow in a drug discovery setting. The choice of a palladium catalyst and a phosphine ligand is critical; electron-donating ligands can facilitate the initial slow oxidative addition step, especially with less reactive aryl bromides.[16]

Objective: To synthesize a 2,3-disubstituted indole from an ortho-bromoaniline and an internal alkyne.

Materials:

-

ortho-Bromoaniline derivative (1.0 mmol)

-

Internal alkyne (1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

-

Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃) (2.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Add the ortho-bromoaniline derivative and the internal alkyne to the flask.

-

Add anhydrous DMF via syringe.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

-

The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2,3-disubstituted indole.

The synthesis of a novel indole derivative is the first step in a long pipeline. The subsequent biological evaluation is crucial to determine its therapeutic potential.

Caption: General workflow for indole-based drug discovery.

Therapeutic Applications and Mechanisms of Action

Indole derivatives have demonstrated efficacy across a remarkable spectrum of therapeutic areas.[17][18] Their structural versatility allows for fine-tuning of interactions with diverse biological targets.[19]

Anticancer Agents

The indole scaffold is a cornerstone of modern oncology drug development.[20][21] Several FDA-approved anticancer drugs, such as Sunitinib and Panobinostat, feature this core structure.[22] Indole derivatives exert their anticancer effects through multiple mechanisms.[23][24]

-

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them a key target in cancer therapy.[22] Natural products like vinblastine and vincristine, which contain an indole moiety, are classic examples of tubulin inhibitors.[19][24] They bind to tubulin, preventing its assembly into microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[22] Synthetic indole-chalcone derivatives have also been developed that show potent tubulin polymerization inhibition with IC₅₀ values in the nanomolar range.[25]

-

Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Sunitinib, an indole-based drug, is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[17] Novel pyrazolinyl-indole derivatives have been synthesized that act as potent EGFR inhibitors, outperforming standard drugs like imatinib in certain cancer cell lines.[17]

-

Topoisomerase Inhibition: DNA topoisomerases are enzymes that manage the topology of DNA during replication and are validated targets for cancer therapy.[22] Certain indole derivatives have been designed to inhibit these enzymes, leading to DNA damage and cell death.[22]

Caption: Mechanism of tubulin polymerization inhibition by indole derivatives.

Anti-inflammatory Agents

Indole-based compounds are well-established anti-inflammatory agents. The most prominent example is Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) that has been in clinical use for decades.[17][26]

-

Cyclooxygenase (COX) Inhibition: The primary mechanism for many indole-based NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[5][26] Indomethacin is a non-selective inhibitor, but significant research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition.[26][27] Structure-activity relationship (SAR) studies have shown that modifications at the N-1 and C-3 positions of the indole ring can significantly alter the selectivity towards COX-2.[26]

Antiviral Agents

The indole scaffold is present in several compounds with potent antiviral activity, targeting viruses such as HIV and influenza.[28][29]

-

Reverse Transcriptase Inhibition: Delavirdine is an FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[3][28] It binds to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.[25]

-

Entry and Fusion Inhibition: Arbidol (Umifenovir) is a broad-spectrum antiviral drug used in some countries for influenza.[28] It contains a highly functionalized indole core and is believed to work by inhibiting the fusion of the viral envelope with the host cell membrane, preventing viral entry.[28]

Structure-Activity Relationship (SAR) and Drug Design

Systematic modification of the indole scaffold is a powerful strategy for optimizing pharmacological activity. The causality behind experimental choices in SAR studies is to map the chemical space of the scaffold to the biological activity landscape, thereby identifying key structural features for potency and selectivity.

-

Position N1: Substitution at the indole nitrogen is a common strategy. In anti-inflammatory agents, bulky aromatic substituents at N1, like the p-chlorobenzoyl group in Indomethacin, are often crucial for high COX inhibitory activity.[5]

-

Position C2: This position is often substituted with methyl groups or other small alkyls, which can enhance lipophilicity and improve binding.

-

Position C3: As the most nucleophilic position, C3 is the most common site for derivatization. Attaching various pharmacophores, such as acetic acid moieties (as in Indomethacin) or complex heterocyclic rings, can drastically alter the biological target and activity.[26][30] For instance, attaching heterocyclic rings to the C3 position has been shown to increase anticancer activity.[22]

Representative FDA-Approved Indole-Based Drugs

The translation of indole medicinal chemistry from the laboratory to the clinic is evidenced by numerous approved drugs.

| Drug Name | Therapeutic Class | Primary Mechanism of Action | Year of First Approval (Approx.) |

| Indomethacin | Anti-inflammatory (NSAID) | Non-selective COX inhibitor[5] | 1965 |

| Pindolol | Antihypertensive | Non-selective beta-adrenoceptor antagonist[5] | 1982 |

| Sunitinib | Anticancer | Multi-targeted receptor tyrosine kinase inhibitor[17][22] | 2006 |

| Delavirdine | Antiviral (Anti-HIV) | Non-nucleoside reverse transcriptase inhibitor[28] | 1997 |

| Panobinostat | Anticancer | Histone deacetylase (HDAC) inhibitor[22] | 2015 |

Future Perspectives

The medicinal chemistry of indole derivatives continues to evolve. Current research is focused on several exciting areas:

-

Multi-Target Agents: Designing single molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and neurodegenerative disorders.[31]

-

Targeted Drug Delivery: Conjugating indole-based cytotoxic agents to antibodies or other targeting moieties to improve their therapeutic index.

-

Green Synthesis: Developing more environmentally benign and sustainable methods for the synthesis of indole derivatives.[30]

-

Psychedelic Medicine: Renewed interest in indole alkaloids like psilocybin for treating neurological and psychiatric disorders is opening new avenues for research and development.[32]

The indole scaffold, with its remarkable synthetic tractability and biological compatibility, is set to remain a central and invaluable component in the drug discovery pipeline for the foreseeable future.

References

-

Larock, R. C. (1991). Larock indole synthesis. Wikipedia. Retrieved from [Link]

-

Hegedus, L. S. (n.d.). Hegedus indole synthesis. Wikipedia. Retrieved from [Link]

-

(n.d.). Larock indole synthesis. Grokipedia. Retrieved from [Link]

-

Kashyap, P., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Molecular Pharmacology. Retrieved from [Link]

-

Kashyap, P., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Europe PMC. Retrieved from [Link]

-

Singh, V. K., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]

-

El-fakharany, E. M., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry. Retrieved from [Link]

-

Singh, V. K., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Retrieved from [Link]

-

Alam, M. M., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. Retrieved from [Link]

-

Zhang, Z., et al. (2016). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Retrieved from [Link]

-

(n.d.). Reissert indole synthesis. Wikipedia. Retrieved from [Link]

-

Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances. Retrieved from [Link]

-

Kaushik, N. K., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry. Retrieved from [Link]

-

Abdellattif, M. H., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry. Retrieved from [Link]

-

Madhumitha, G., & Jubie, S. (2015). Indole as a Core Anti-Inflammatory Agent- A Mini Review. ResearchGate. Retrieved from [Link]

-

Patricia, N. (2022). A Short Note on Indole-Containing Antiviral Agents and its Therapeutics Applications. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-